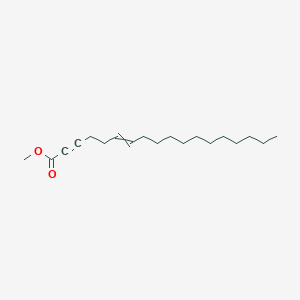

Methyl octadec-6-en-2-ynoate

Description

Overview of Long-Chain Alkenyl and Alkynyl Methyl Esters in Oleochemistry

Long-chain alkenyl and alkynyl methyl esters are fundamental building blocks in oleochemistry. niir.org Derived primarily from the transesterification of vegetable oils and animal fats, these esters are characterized by their lengthy hydrocarbon backbones, typically comprising 18 or more carbon atoms, and the presence of one or more sites of unsaturation in the form of double (alkenyl) or triple (alkynyl) bonds. aimspress.comfosfa.org The position and geometry (cis/trans) of these unsaturated bonds significantly influence the physical and chemical properties of the esters. shimadzu.com

The production of these esters often involves reacting natural oils with methanol (B129727) in the presence of a catalyst. fosfa.org While historically viewed as intermediates for producing fatty alcohols and other derivatives, methyl esters are increasingly finding direct applications. fosfa.org Their renewable origin makes them an attractive alternative to petroleum-based products. fosfa.org

Structural and Functional Significance of Methyl Octadec-6-en-2-ynoate within Di-unsaturated Fatty Ester Systems

Within the diverse family of di-unsaturated fatty esters, this compound holds particular significance due to its conjugated ene-yne system. This specific arrangement of a double bond at the 6th carbon and a triple bond at the 2nd carbon position within an eighteen-carbon chain creates a unique electronic and structural environment.

The structural characterization of such complex unsaturated fatty acid methyl esters can be achieved through advanced analytical techniques like high-performance liquid chromatography coupled with atmospheric pressure chemical ionization mass spectrometry (HPLC/APCI-MS). mdpi.com The presence of conjugated double and triple bonds can be identified by characteristic fragmentation patterns in mass spectrometry. mdpi.com For instance, the fragmentation of ene-yne systems can reveal the precise locations of the unsaturation. mdpi.com

The functionality of this compound is intrinsically linked to its reactive ene-yne moiety. This functional group is susceptible to a variety of chemical transformations, including addition reactions, cycloadditions, and polymerization, making it a versatile synthon in organic synthesis. The presence of both a double and a triple bond allows for selective reactions at either site, enabling the synthesis of complex molecules with tailored properties.

Current Research Challenges and Opportunities in the Synthesis and Derivatization of Polyunsaturated Methyl Esters

The synthesis and derivatization of polyunsaturated methyl esters, including complex structures like this compound, present both challenges and opportunities for the scientific community.

Challenges:

Selective Synthesis: Achieving high selectivity in the introduction and modification of multiple unsaturated centers within a long aliphatic chain remains a significant hurdle. acs.org

Catalyst Development: The development of efficient and reusable catalysts for the synthesis and transformation of these esters is crucial for sustainable and cost-effective processes. bohrium.com Homogeneous catalysts, while often highly active, can be difficult to separate from the reaction products. bohrium.com Heterogeneous catalysts offer the advantage of easier recovery but may exhibit lower activity. bohrium.com

Side Reactions: The high reactivity of polyunsaturated systems can lead to undesirable side reactions, such as oligomerization and polymerization, reducing the yield of the desired product. mdpi.com

Opportunities:

Green Chemistry: The use of renewable feedstocks like vegetable oils for the production of polyunsaturated methyl esters aligns with the principles of green chemistry. rsc.org

Novel Materials: The unique structures of these esters can be exploited to create novel polymers, surfactants, and lubricants with enhanced properties. niir.orgmpoc.org.my

Biocatalysis: The use of enzymes as catalysts (biocatalysis) offers a promising avenue for the selective and environmentally friendly synthesis and modification of polyunsaturated fatty esters.

Historical Context of Advanced Fatty Ester Research and its Evolution

The study of fatty acids and their esters has a rich history, dating back to the early 19th century with the work of Michel Eugène Chevreul, who first described fatty acids. aomg.org.mynih.gov The process of saponification, the hydrolysis of fats to produce soap and glycerol, was a key discovery that laid the foundation for oleochemistry. nih.gov

The 20th century witnessed significant advancements in the field, driven by the development of new analytical techniques like gas chromatography, which enabled the detailed analysis of fatty acid compositions. shimadzu.com The discovery and development of various catalytic systems, including both acid and base catalysts, revolutionized the production of fatty acid methyl esters. bohrium.com

Initially, the focus of fatty ester research was primarily on their use in soaps, detergents, and as intermediates for fatty alcohols. fosfa.org However, with growing environmental concerns and a push towards renewable resources, the scope of research has expanded significantly. Today, there is a strong emphasis on developing novel applications for these versatile molecules in areas such as biofuels, bioplastics, and specialty chemicals. niir.orgresearchandmarkets.com The evolution of this field reflects a continuous drive towards greater efficiency, sustainability, and the creation of value-added products from natural fats and oils.

Structure

3D Structure

Properties

CAS No. |

62203-91-2 |

|---|---|

Molecular Formula |

C19H32O2 |

Molecular Weight |

292.5 g/mol |

IUPAC Name |

methyl octadec-6-en-2-ynoate |

InChI |

InChI=1S/C19H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h13-14H,3-12,15-16H2,1-2H3 |

InChI Key |

ZYWHHDROWXLMKI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCC=CCCC#CC(=O)OC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Methyl Octadec 6 En 2 Ynoate and Analogous Polyunsaturated Esters

Strategies for the Stereoselective Construction of Alkene and Alkyne Moieties

The synthesis of complex polyunsaturated esters like methyl octadec-6-en-2-ynoate necessitates precise control over the geometry of double bonds and the positioning of triple bonds. Modern synthetic organic chemistry offers a powerful toolkit for the stereoselective construction of these crucial functional groups. Key strategies involve catalytic coupling reactions for the formation of carbon-carbon bonds and olefin metathesis for the derivatization of alkenes. These methodologies provide efficient and selective routes to the desired molecular architecture.

Catalytic Coupling Reactions for Carbon-Carbon Bond Formation

Catalytic cross-coupling reactions have become indispensable in organic synthesis for their ability to form carbon-carbon bonds with high efficiency and selectivity. Palladium-catalyzed reactions, in particular, are central to the construction of the enyne functionality present in this compound and its analogs.

The Sonogashira cross-coupling reaction is a premier method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. acs.orgorganic-chemistry.org This reaction is instrumental in introducing the alkyne moiety into a molecular framework. The conventional protocol involves a palladium-phosphine complex as the catalyst and a copper(I) salt as a co-catalyst, typically in the presence of an amine base. researchgate.net

The catalytic cycle is understood to involve the oxidative addition of the palladium(0) catalyst to the vinyl or aryl halide, followed by a transmetalation step with the copper(I) acetylide (formed from the terminal alkyne and the copper co-catalyst), and concluding with reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.

Recent advancements have led to the development of copper-free Sonogashira protocols, which can mitigate the formation of alkyne homocoupling byproducts. acs.org These modified procedures often employ alternative bases or reaction conditions to facilitate the coupling. The reaction generally exhibits broad functional group tolerance, making it suitable for complex molecule synthesis. nih.gov

| Substrate 1 | Substrate 2 | Catalyst | Co-catalyst | Base | Solvent | Yield (%) |

| Vinyl Iodide | Terminal Alkyne | Pd(PPh₃)₄ | CuI | Et₃N | THF | 85-95 |

| Vinyl Bromide | Terminal Alkyne | PdCl₂(PPh₃)₂ | CuI | i-Pr₂NH | DMF | 70-90 |

| Vinyl Triflate | Terminal Alkyne | Pd(OAc)₂/dppf | None | Cs₂CO₃ | Dioxane | 75-88 |

This table presents typical yields for Sonogashira couplings involving various vinyl electrophiles and terminal alkynes under different catalytic systems, illustrating the versatility of the method.

The Suzuki-Miyaura coupling is a robust and widely used palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds between an organoboron compound (such as a boronic acid or ester) and an organic halide or triflate. nih.govresearchgate.net This method is particularly valuable for the stereoselective synthesis of alkenes. For instance, the coupling of a vinyl boronic acid with a vinyl halide can proceed with retention of the double bond geometry of both coupling partners.

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation of the organic group from the boron atom to the palladium center (facilitated by a base), and reductive elimination to form the new carbon-carbon bond and regenerate the palladium(0) catalyst. youtube.com The choice of catalyst, ligand, base, and solvent can significantly influence the reaction's efficiency and selectivity. nih.gov

| Vinyl Halide | Organoboron Reagent | Catalyst | Ligand | Base | Solvent | Yield (%) |

| (E)-Vinyl Bromide | (Z)-Vinylboronic Acid | Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Toluene/H₂O | 80-92 |

| (Z)-Vinyl Iodide | Vinyl MIDA boronate | Pd(OAc)₂ | SPhos | K₃PO₄ | THF/H₂O | 85-95 |

| Vinyl Triflate | Vinylboronic acid pinacol (B44631) ester | PdCl₂(dppf) | dppf | CsF | Dioxane | 78-90 |

This interactive data table showcases representative yields for the Suzuki-Miyaura coupling in the synthesis of disubstituted alkenes, highlighting the high degree of stereochemical control achievable.

Olefin Metathesis Approaches for Alkene Derivatization

Olefin metathesis is a powerful class of reactions that involves the redistribution of alkene fragments, catalyzed by transition metal complexes, most notably those based on ruthenium (e.g., Grubbs' catalysts) and molybdenum. ias.ac.in This methodology offers versatile pathways for the modification and synthesis of unsaturated fatty acid esters and their derivatives. ias.ac.in

Cross-metathesis (CM) is an intermolecular metathesis reaction between two different alkenes. researchgate.net In the context of synthesizing analogs of this compound, CM can be employed to introduce new functional groups or to modify the chain length of a polyunsaturated ester. acs.org For example, the cross-metathesis of a fatty acid ester containing a terminal double bond with a functionalized olefin can lead to the formation of a new, value-added product.

The efficiency and selectivity of cross-metathesis reactions are influenced by factors such as the steric and electronic properties of the reacting olefins and the choice of catalyst. acs.org Second-generation Grubbs' and Hoveyda-Grubbs catalysts are often preferred for their higher activity and broader functional group tolerance. acs.org

| Olefin 1 | Olefin 2 | Catalyst | Solvent | Yield (%) |

| Methyl 10-undecenoate | 1-Hexene | Grubbs' 2nd Gen. | CH₂Cl₂ | 85 |

| Methyl Oleate (B1233923) | Ethylene | Hoveyda-Grubbs' 2nd Gen. | Toluene | >90 |

| Allyl Cyanide | 1-Octene | Grubbs' 1st Gen. | CH₂Cl₂ | 75 |

This table provides examples of cross-metathesis reactions involving fatty acid methyl esters and various olefins, demonstrating the utility of this method for alkene derivatization.

Ring-closing metathesis (RCM) is an intramolecular variation of olefin metathesis that is widely used for the synthesis of unsaturated cyclic compounds. wikipedia.org This reaction involves the cyclization of a diene to form a cycloalkene and a small, volatile alkene byproduct such as ethylene. RCM has proven to be a powerful tool for the synthesis of a wide range of ring sizes, from common 5- to 7-membered rings to large macrocycles. organic-chemistry.org

In the synthesis of analogs of this compound, RCM could be utilized to create cyclic derivatives from a suitable diene precursor. The stereoselectivity of the newly formed double bond within the ring (E/Z) can often be controlled by the choice of catalyst and the inherent strain of the resulting ring system.

| Diene Substrate | Catalyst | Solvent | Ring Size | Yield (%) |

| Diethyl diallylmalonate | Grubbs' 1st Gen. | CH₂Cl₂ | 5 | 95 |

| 1,7-Octadiene | Hoveyda-Grubbs' 2nd Gen. | Toluene | 6 | 84 |

| N,N-Diallyl-p-toluenesulfonamide | Grubbs' 2nd Gen. | CH₂Cl₂ | 7 | 98 |

This interactive table illustrates the application of RCM in the synthesis of various cyclic compounds from acyclic dienes, highlighting the high efficiency of this methodology.

Catalyst Selection and Optimization in Metathesis Reactions

Olefin metathesis has become a powerful tool for the formation of carbon-carbon double bonds in the synthesis of complex molecules, including polyunsaturated fatty acid esters (FAE). The selection and optimization of the catalyst are critical for achieving high efficiency and selectivity. Ruthenium-based catalysts, particularly Grubbs' and Hoveyda-Grubbs' catalysts, are highly effective and tolerant of various functional groups, including esters. researchgate.net

The choice of catalyst often depends on the specific requirements of the reaction, such as the steric hindrance of the substrates and the desired stereoselectivity of the resulting alkene. umicore.com For instance, second-generation Grubbs' catalysts generally exhibit higher activity compared to the first-generation counterparts and are often preferred for more challenging transformations. st-andrews.ac.uk Hoveyda-Grubbs catalysts are noted for their high stability, which allows for easier handling and storage. umicore.com

Optimization of reaction conditions is crucial to maximize yield and prevent undesirable side reactions, such as olefin isomerization. beilstein-journals.org Key parameters to consider include:

Solvent: Non-polar, hydrocarbon-based solvents or chlorinated solvents are often preferred due to their weak binding affinity to the catalyst complex. umicore.com

Temperature: While many modern catalysts initiate at room temperature, careful temperature control can influence reaction rates and minimize isomerization, which tends to increase at higher temperatures. umicore.combeilstein-journals.org

Concentration: The concentration of reagents must be carefully chosen based on the type of metathesis reaction. For example, cross-metathesis reactions typically require more concentrated solutions. umicore.com

Recent advancements have led to the development of catalysts that offer high stereoselectivity, enabling control over the E/Z ratio of the newly formed double bonds, a feature of particular importance in the synthesis of biologically active molecules. umicore.com

| Catalyst Type | Key Features | Common Applications in FAE Synthesis | Optimization Considerations |

|---|---|---|---|

| Grubbs' 1st Generation | Good functional group tolerance. | Self-metathesis of simple unsaturated esters. | May require higher catalyst loading or temperature. |

| Grubbs' 2nd Generation | Higher activity and broader substrate scope. | Cross-metathesis, ring-closing metathesis of more complex FAEs. | Prone to isomerization at elevated temperatures. beilstein-journals.org |

| Hoveyda-Grubbs' Catalysts | High stability, slow initiation, good for controlled reactions. researchgate.net | General metathesis reactions requiring high control. umicore.com | Selection of specific ligand variants can tune reactivity for sterically hindered alkenes. umicore.com |

| Z-Selective Catalysts | Provides control over alkene geometry, yielding predominantly Z-isomers. | Synthesis of specific isomers of polyunsaturated esters. | Requires precise control of conditions to maintain selectivity. |

Wittig, Horner-Wadsworth-Emmons, and Related Olefination Reactions

Olefination reactions are fundamental for constructing the alkene moiety in polyunsaturated esters. The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are among the most widely used methods for converting aldehydes and ketones into alkenes. wikipedia.orgunigoa.ac.in

The Wittig reaction utilizes a phosphonium (B103445) ylide to react with a carbonyl compound. wikipedia.orglibretexts.org The stereochemical outcome of the reaction is highly dependent on the nature of the ylide.

Non-stabilized ylides (where the R group on the ylide is alkyl) typically react rapidly and lead to the formation of (Z)-alkenes. organic-chemistry.org

Stabilized ylides (where R is an electron-withdrawing group, such as an ester) are less reactive and generally yield (E)-alkenes as the major product. organic-chemistry.org

The Horner-Wadsworth-Emmons (HWE) reaction is a popular modification of the Wittig reaction that uses phosphonate-stabilized carbanions. wikipedia.orgthieme-connect.com This method offers several advantages:

The phosphonate (B1237965) carbanions are more nucleophilic and less basic than their phosphonium ylide counterparts. wikipedia.orgthieme-connect.com

The reaction typically shows high stereoselectivity for the formation of (E)-alkenes. wikipedia.orguta.edu

The dialkylphosphate byproduct is water-soluble, simplifying its removal from the reaction mixture during workup. wikipedia.org

The HWE reaction begins with the deprotonation of a phosphonate ester to form a carbanion, which then undergoes nucleophilic addition to an aldehyde or ketone. wikipedia.org This process is a cornerstone in the synthesis of α,β-unsaturated esters and other polyfunctional molecules. uta.edu

| Reaction | Reagent | Typical Stereoselectivity | Advantages | Limitations |

|---|---|---|---|---|

| Wittig Reaction | Non-stabilized Ylide (e.g., R=alkyl) | Z-selective organic-chemistry.org | Effective for introducing methylene (B1212753) groups. wikipedia.org | Phosphine oxide byproduct can be difficult to remove. |

| Wittig Reaction | Stabilized Ylide (e.g., R=ester) | E-selective organic-chemistry.org | Tolerant of various functional groups. | Lower reactivity compared to non-stabilized ylides. |

| Horner-Wadsworth-Emmons | Phosphonate Carbanion | Highly E-selective wikipedia.orguta.edu | Water-soluble byproduct, higher reactivity of reagent. wikipedia.org | Less effective for Z-alkene synthesis without modification (e.g., Still-Gennari). |

Chemoselective Functionalization of Multiple Unsaturation Sites

Molecules like this compound contain both an alkene and an alkyne, providing multiple sites for chemical modification. Chemoselective functionalization—the ability to react with one unsaturated group while leaving the other intact—is essential for the synthesis of complex derivatives. aocs.org This selectivity allows for the stepwise construction of molecular complexity from a single polyunsaturated precursor. Common transformations include hydrogenation, oxidation, and other additions across the C-C multiple bonds. aocs.orgumn.edu

Selective Hydrogenation of Alkyne and Alkene Groups

Selective hydrogenation is a critical transformation for polyunsaturated esters, allowing for the conversion of the alkyne to an alkene or alkane, or the alkene to an alkane, without affecting other parts of the molecule. The choice of catalyst and reaction conditions determines the outcome. Palladium-based catalysts are frequently used for these transformations. uu.nlyoutube.com

The stereoselective semi-hydrogenation of an internal alkyne to a (Z)- or cis-alkene is a highly valuable synthetic operation. nih.gov The most classic and widely recognized method for this transformation is the use of Lindlar's catalyst . wisc.edulibretexts.org This heterogeneous catalyst consists of palladium supported on calcium carbonate (CaCO₃) and poisoned with lead acetate (B1210297) and quinoline. libretexts.org The poison deactivates the catalyst just enough to prevent over-reduction of the initially formed alkene to an alkane, thus stopping the reaction at the alkene stage with syn-addition of hydrogen to give the Z-isomer. wisc.edulibretexts.orgrsc.org

In recent years, numerous alternative catalytic systems based on more abundant and less toxic first-row transition metals have been developed to achieve Z-selectivity. These include systems based on:

Cobalt: Well-defined cobalt complexes have been shown to efficiently catalyze the semi-hydrogenation of various alkynes to Z-alkenes at room temperature, tolerating a wide range of sensitive functional groups. nih.govrsc.org

Nickel: Nickel nanoparticle catalysts, sometimes used in combination with ionic liquids, can achieve selective hydrogenation of alkynes to (Z)-alkenes under mild conditions of temperature and pressure. rsc.org

Zinc: Zinc-anilide complexes have been reported as the first examples of zinc-based catalysts for the selective semi-hydrogenation of internal alkynes, proceeding with high Z:E ratios. nih.govacs.orgresearchgate.net The selectivity arises from a stereospecific syn-hydrozincation step. acs.orgresearchgate.net

| Catalytic System | Description | Selectivity | Key Features |

|---|---|---|---|

| Lindlar's Catalyst (Pd/CaCO₃/Pb(OAc)₂) | Heterogeneous palladium catalyst poisoned with lead. libretexts.org | High Z-selectivity. wisc.edu | Classic, widely used method; prevents over-reduction. rsc.org |

| Cobalt-based Catalysts | Homogeneous complexes, often with NNN-type pincer ligands. rsc.org | High Z-selectivity. | Operates at room temperature; tolerates many functional groups. rsc.org |

| Nickel Nanoparticles | Heterogeneous Ni-NPs, often in an ionic liquid medium. rsc.org | High Z-selectivity. | Uses an abundant, low-cost metal; mild conditions (30–50 °C, 1–4 bar H₂). rsc.org |

| Zinc-Anilide Complex | Homogeneous zinc complex. nih.gov | High Z-selectivity (>91:9 Z:E). researchgate.net | First example of selective hydrogenation catalysis using zinc. researchgate.net |

In a di-unsaturated system containing both an alkene and an alkyne, regioselective hydrogenation targets one functional group over the other. Generally, the alkyne is more reactive towards catalytic hydrogenation than the alkene. libretexts.org Therefore, using a catalyst like Lindlar's allows for the selective reduction of the alkyne to a (Z)-alkene while leaving the pre-existing alkene untouched. This provides a direct route from an enyne ester to a diene ester with controlled geometry.

Conversely, achieving the selective hydrogenation of an alkene in the presence of an alkyne is more challenging but can be accomplished with specifically designed catalyst systems. For example, certain ruthenium-based catalysts have been shown to selectively hydrogenate ester or aldehyde functionalities while leaving a C=C double bond intact under mild conditions. researchgate.net The development of bifunctional ligand-modified palladium catalysts has also shown promise in the chemoselective hydrogenation of polyunsaturated fatty acid methyl esters, achieving high selectivity for monounsaturated products. acs.org The precise control of regioselectivity depends heavily on the catalyst's electronic and steric properties, as well as the reaction conditions.

Oxidative Transformations of Acetylenic Fatty Esters

The unsaturation sites in acetylenic fatty esters are susceptible to various oxidative transformations, providing pathways to a range of functionalized products. These reactions can target either the alkyne or the alkene, often with high regioselectivity depending on the reagents used.

One of the most powerful oxidative reactions is ozonolysis , which leads to the oxidative cleavage of the double bond. mdpi.com When applied to an unsaturated ester, this reaction can produce bifunctional molecules such as diacids or hydroxyacids, which are valuable monomers for polycondensation reactions. mdpi.com

The alkyne moiety can also be selectively oxidized. For instance, oxymercuration of acetylenic esters can form a carbonyl group at one of the original acetylenic carbons, yielding oxo-esters. nih.gov Furthermore, epoxidation is a common method to functionalize the alkene portion of the molecule without affecting the alkyne. This transformation typically uses peroxy acids or other epoxidizing agents to convert the C=C double bond into an epoxide ring, which can then be used as an intermediate for further functionalization, such as ring-opening to form diols or alkoxy-hydroxy derivatives. umn.eduresearchgate.net

Reactions with Selenium Dioxide/tert-Butyl Hydroperoxide

The combination of selenium dioxide (SeO₂) and tert-butyl hydroperoxide (TBHP) is a well-established system for the allylic oxidation of alkenes. nih.govchem-station.com In the context of a molecule like this compound, this reagent system offers a pathway to introduce hydroxyl groups at positions allylic to the C6-C7 double bond, namely at C5 and C8. The reaction mechanism typically involves an initial ene reaction with SeO₂, followed by a vulcanchem.comoaepublish.com-sigmatropic rearrangement. chem-station.com The use of TBHP as a co-oxidant allows for a catalytic amount of the toxic selenium reagent to be used, as the TBHP reoxidizes the reduced selenium species in the catalytic cycle. adichemistry.com

This oxidation is chemoselective for the allylic C-H bonds of the alkene, leaving the alkyne moiety intact under controlled conditions. Research on various mono-unsaturated fatty acid esters has shown that either allylic position can be hydroxylated, and dihydroxy isomers can also be formed. rsc.org The reaction often results in the isomerization of cis double bonds to the more stable trans configuration. rsc.org For terminal alkenes, this oxidation can lead to the migration of the double bond and the formation of primary allyl alcohols. nih.gov While the primary products are allylic alcohols, further oxidation to the corresponding enones can occur as a side reaction. rsc.org

Table 1: Regioselectivity in Allylic Oxidation of Unsaturated Esters

| Substrate Type | Reagent System | Primary Product(s) | Key Observations |

|---|---|---|---|

| Internal Alkene | SeO₂/TBHP | Allylic Alcohols | Hydroxylation at either allylic position; potential for di-hydroxylation. rsc.org |

| Isomerization of cis to trans double bonds is common. rsc.org | |||

| Terminal Alkene | SeO₂/TBHP | Primary Allylic Alcohols | Often accompanied by double bond migration. nih.gov |

| Internal Alkyne | SeO₂ | 1,2-Dicarbonyl compounds | The alkyne group itself can be oxidized under different conditions. adichemistry.com |

Peroxidation and Epoxidation Reactions of Alkene Moieties

The alkene moiety in enyne esters is susceptible to peroxidation and epoxidation, providing a route to valuable oxygenated derivatives. The selective epoxidation of the double bond in the presence of a triple bond can be achieved using various reagents. Chiral N,N'-dioxide-scandium(III) complexes have been shown to catalyze the asymmetric epoxidation of electron-deficient enynes with aqueous hydrogen peroxide as the oxidant, yielding chiral epoxy-alkynes with high enantioselectivity. researchgate.netresearchgate.net This method is notable for its use of an environmentally benign oxidant and low catalyst loading. researchgate.net

The reaction selectively targets the alkene due to its higher nucleophilicity compared to the alkyne. This transformation is a key step in the synthesis of various functionalized molecules, including γ-lactones, which can be formed through a sequence of C(sp)-B bond oxidation, epoxidation, and lactonization in enynyl boronates. nih.gov The resulting epoxides are versatile intermediates that can be opened by various nucleophiles to introduce further functionality.

Table 2: Catalytic Systems for Asymmetric Epoxidation of Enynes

| Catalyst System | Oxidant | Substrate Scope | Typical Yield/Enantioselectivity | Reference |

|---|---|---|---|---|

| Chiral N,N'-Dioxide-Scandium(III) Complex | Aqueous Hydrogen Peroxide | Electron-deficient enynes | Excellent yields and enantioselectivities. | researchgate.net |

| Iron Complex with C1-symmetric Tetradentate N-based Ligand | Aqueous Hydrogen Peroxide | Cyclic enones | Good to excellent yields and enantioselectivities. | researchgate.net |

Hydrofunctionalization Reactions (Hydroboration, Hydrosilylation)

Hydrofunctionalization reactions, which involve the addition of an H-Y bond across a multiple bond, are powerful tools for the synthesis of complex molecules from simple unsaturated precursors. oaepublish.com For enynes like this compound, these reactions can be directed to either the alkene or the alkyne, often with high levels of regio- and stereoselectivity.

Hydroboration: The addition of a boron-hydrogen bond across the alkyne or alkene can be controlled to yield vinylboranes or alkylboranes, respectively. These organoboron intermediates are exceptionally versatile and can be transformed into a wide array of functional groups. mdpi.com For instance, metal-free monohydroboration of 1,3-diynes with sterically hindered boranes like disiamylborane (B86530) proceeds with syn-addition of the B-H bond to one of the triple bonds. mdpi.com Subsequent protonolysis or oxidation of the resulting vinylborane (B8500763) yields cis-enynes or α,β-acetylenic ketones. mdpi.com

Hydrosilylation: The addition of a silicon-hydrogen bond, typically catalyzed by transition metals, provides access to vinylsilanes or alkylsilanes. Cobalt-catalyzed hydrosilylation of 1,3-diynes has been shown to produce silyl-functionalized 1,3-enynes with high regio- and stereoselectivity. mdpi.com Palladium hydride catalysis, sometimes enhanced by visible light, offers another route for the functionalization of enynes. nih.gov These reactions introduce a versatile silyl (B83357) group that can be used in subsequent cross-coupling reactions or converted to other functionalities.

Halogenation and Halofunctionalization Reactions

The reaction of alkynes with halogens such as chlorine (Cl₂), bromine (Br₂), and iodine (I₂) is a fundamental transformation that can be applied to the alkyne moiety of this compound. masterorganicchemistry.comchemistrysteps.com The addition of one equivalent of a halogen typically results in the formation of a trans-dihaloalkene, proceeding through a bridged halonium ion intermediate. masterorganicchemistry.comorganicchemistrytutor.com The use of a second equivalent of the halogen leads to the corresponding tetrahaloalkane. masterorganicchemistry.com

Halofunctionalization reactions involve the addition of both a halogen and another functional group across a double or triple bond. For instance, the reaction of 1,6-enynes with a chlorine radical source can lead to a cascade reaction involving addition to the double bond followed by a 5-exo cyclization to form dihalogenated pyrrolidines. mdpi.com Similarly, haloboration of terminal alkynes with B-halo-9-borabicyclo[3.3.1]nonane reagents proceeds via a cis Markovnikov addition, yielding versatile 2-halo-1-alkenes after protonolysis. researchgate.net

Table 3: Outcomes of Halogenation on Unsaturated Systems

| Reagent(s) | Substrate Moiety | Product | Stereochemistry/Regiochemistry |

|---|---|---|---|

| Br₂ or Cl₂ (1 equiv.) | Alkyne | Dihaloalkene | Predominantly trans (anti-addition). masterorganicchemistry.comchemistrysteps.com |

| Br₂ or Cl₂ (2 equiv.) | Alkyne | Tetrahaloalkane | N/A |

| I₂/unactivated alumina | Alkyne | (E)-Diiodoalkenes | Forms the E-isomer. researchgate.net |

| PhI(OAc)₂ / LiCl | 1,6-Enyne | Dichloropyrrolidine | Radical addition followed by 5-exo cyclization. mdpi.com |

Synthesis of Deuterated and Isotopically Labeled Analogues for Mechanistic Studies

Isotopically labeled compounds are invaluable tools for elucidating reaction mechanisms and metabolic pathways. The synthesis of deuterated or ¹³C-labeled analogues of this compound can provide insight into the mechanisms of its synthesis and biological activity.

Deuterium (B1214612) can be incorporated at specific positions to study kinetic isotope effects (KIEs). For polyunsaturated fatty acids (PUFAs), replacing the bis-allylic hydrogens with deuterium atoms significantly slows the rate-limiting step of autoxidation, thereby enhancing their stability. nih.gov Synthetic strategies to achieve this often involve a convergent approach using Wittig olefination with deuterated building blocks. researchgate.net Deuterium can be introduced via the reduction of an ester with a deuterated reagent like lithium aluminum deuteride (B1239839) or by using deuterated paraformaldehyde. researchgate.net

Stable isotope labeling with ¹³C is used to trace the metabolic fate of fatty acids. mdpi.com In these experiments, organisms are cultured with a ¹³C-enriched source, such as ¹³CO₂, and the incorporation of the label into various fatty acids is monitored over time. mdpi.commdpi.com This allows for the quantitative characterization of synthesis and conversion pathways, helping to distinguish, for example, between conventional desaturase/elongase pathways and polyketide synthase (PKS) pathways in the production of long-chain PUFAs. mdpi.com

Exploration of Bio-Inspired Synthetic Routes and Enzymatic Catalysis

Bio-inspired and enzymatic methods offer sustainable and highly selective alternatives to traditional chemical synthesis. The biosynthesis of natural products containing alkyne moieties provides a blueprint for developing these routes. nih.gov

Enzymatic synthesis, particularly using lipases, is a well-established method for producing esters under mild conditions. mdpi.comnih.gov Immobilized lipases, such as Candida antarctica lipase (B570770) B (CALB), are highly effective for catalyzing the esterification or transesterification of fatty acids or their simple esters with alcohols to produce more complex esters. mdpi.comnih.gov This approach is advantageous as it often requires less energy, reduces toxic solvent use, and can exhibit high selectivity, minimizing the need for protecting groups. mdpi.comnih.gov Enzymes can be used for the synthesis of structured lipids, including those enriched with PUFAs. nih.gov

The discovery of enzymes responsible for alkyne formation in nature, such as certain cytochrome P450 enzymes that catalyze dehydrogenation of alkene precursors to form 1,3-enyne moieties, opens the door for their application in chemoenzymatic or fully biosynthetic production of compounds like this compound. nih.gov These biocatalytic systems offer the potential for unparalleled stereochemical and regiochemical control.

Mechanistic Investigations of Chemical Transformations Involving Methyl Octadec 6 En 2 Ynoate

Kinetic Studies and Reaction Pathway Elucidation

Kinetic studies are fundamental to elucidating the reaction pathways of transformations involving methyl octadec-6-en-2-ynoate. For ruthenium-catalyzed enyne metathesis, two primary mechanistic pathways are generally considered: the "ene-then-yne" and the "yne-then-ene" pathways. The preferred pathway is often dictated by the catalyst structure, substrate, and reaction conditions.

In the "ene-then-yne" pathway , the ruthenium carbene catalyst initially reacts with the alkene moiety at the 6-position of this compound. This is followed by an intramolecular reaction with the alkyne at the 2-position. Conversely, the "yne-then-ene" pathway involves the initial coordination and reaction of the catalyst with the alkyne, followed by interaction with the alkene. For many ruthenium-based catalysts, particularly second-generation Grubbs-type catalysts, evidence often suggests an "ene-then-yne" mechanism is kinetically favored. beilstein-journals.orgresearchgate.net

Interactive Table 1: Hypothetical Kinetic Data for Enyne Metathesis of this compound

| Parameter | Value | Conditions |

| Catalyst | Grubbs 2nd Generation | 0.5 mol% |

| Solvent | Dichloromethane | 40 °C |

| Initial Substrate Concentration | 0.1 M | - |

| Apparent Rate Constant (k_obs) | 1.5 x 10⁻³ s⁻¹ | Pseudo-first-order |

| Reaction Half-life (t₁/₂) | 7.7 min | - |

Note: The data in this table is illustrative and based on typical values for enyne metathesis reactions of similar complexity.

Transition State Analysis and Reaction Energetics

Computational chemistry, particularly Density Functional Theory (DFT), plays a pivotal role in analyzing the transition states and reaction energetics of complex catalytic cycles. For the enyne metathesis of this compound, DFT calculations could be employed to determine the activation energies for the key steps in both the "ene-then-yne" and "yne-then-ene" pathways.

These calculations would likely reveal the relative energy barriers of the formation of the initial metallacyclobutane (from the alkene) versus the metallacyclobutene (from the alkyne). The geometry of the transition states would also provide insights into the stereoselectivity of the reaction. For many ruthenium-catalyzed reactions, the transition states leading to the formation of the metallacyclobutane intermediate are lower in energy, supporting the "ene-then-yne" pathway. nih.gov

Interactive Table 2: Hypothetical Calculated Transition State Energies for Enyne Metathesis of this compound

| Mechanistic Step | Pathway | Calculated ΔG‡ (kcal/mol) |

| Initial Alkene Coordination | Ene-then-yne | 5.2 |

| Metallacyclobutane Formation | Ene-then-yne | 15.8 |

| Initial Alkyne Coordination | Yne-then-ene | 6.5 |

| Metallacyclobutene Formation | Yne-then-ene | 18.2 |

Note: The data in this table is hypothetical and intended to illustrate the expected relative energetics based on computational studies of similar enyne metathesis reactions.

Role of Catalysts and Ligands in Determining Selectivity and Efficiency

The choice of catalyst and its associated ligands is paramount in controlling the outcome of transformations involving this compound. Ruthenium-based catalysts, such as the Grubbs and Hoveyda-Grubbs families, are widely used for enyne metathesis due to their functional group tolerance and high activity. uwindsor.cabeilstein-journals.org

The ligands on the ruthenium center, particularly the N-heterocyclic carbene (NHC) and phosphine ligands, significantly influence the catalyst's initiation rate, stability, and selectivity. For instance, bulkier NHC ligands can enhance catalyst stability and favor specific reaction pathways by sterically directing the approach of the substrate. The electronic properties of the ligands also play a role; electron-donating ligands can increase the electron density on the metal center, affecting its reactivity. acs.org

In the context of this compound, different catalysts could potentially favor different metathesis products or even promote side reactions such as isomerization of the double bond. The selection of an appropriate catalyst would be crucial for achieving high yields of the desired product, which in the case of intramolecular enyne metathesis would be a cyclic diene. organic-chemistry.org

Interactive Table 3: Influence of Catalyst on a Hypothetical Enyne Metathesis of this compound

| Catalyst | Ligands | Predominant Pathway | Relative Rate |

| Grubbs 1st Gen. | PCy₃, PCy₃ | Yne-then-ene (potential) | 1.0 |

| Grubbs 2nd Gen. | SIMes, PCy₃ | Ene-then-yne | 5.8 |

| Hoveyda-Grubbs 2nd Gen. | SIMes, Isopropoxybenzylidene | Ene-then-yne | 4.5 |

Note: This table presents an illustrative comparison based on established reactivity patterns of these catalysts in enyne metathesis.

Investigation of Reaction Intermediates through In-Situ Spectroscopy

The direct observation of reaction intermediates is a powerful tool for confirming mechanistic proposals. In-situ spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, can be used to monitor the progress of a reaction in real-time and identify transient species. researchgate.netfu-berlin.de

For the enyne metathesis of this compound, in-situ NMR spectroscopy could potentially be used to observe the formation of the active ruthenium carbene species and the subsequent metallacyclobutane or metallacyclobutene intermediates. researchgate.net Characteristic shifts in the ¹H and ¹³C NMR spectra would provide evidence for the structure of these intermediates.

Similarly, in-situ IR spectroscopy could be employed to track changes in the vibrational modes of the reacting functional groups. The disappearance of the characteristic alkyne and alkene stretches, and the appearance of new bands corresponding to the diene product, would allow for the monitoring of the reaction kinetics. Furthermore, the coordination of the substrate to the ruthenium center may induce shifts in the carbonyl stretching frequency of the methyl ester group, providing further mechanistic insights.

While specific spectroscopic data for intermediates in reactions of this compound is not documented, the application of these techniques would be invaluable for a definitive elucidation of the reaction mechanism.

Advanced Analytical Methodologies for Structural Elucidation and Quantification

Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional and Stereochemical Isomerism

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of Methyl octadec-6-en-2-ynoate, providing detailed information about the chemical environment of each hydrogen and carbon atom. This allows for the confirmation of its unique enyne functionality and the specific positions of the double and triple bonds.

¹H NMR and ¹³C NMR Chemical Shift Assignments

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit characteristic signals corresponding to the different types of protons in the molecule. The methyl ester protons (-OCH₃) would appear as a sharp singlet, typically in the range of 3.7-3.8 ppm. The olefinic protons at the C-6 and C-7 positions would produce signals in the downfield region, approximately between 5.3 and 5.5 ppm. The specific coupling constants between these protons would be crucial in determining the stereochemistry (cis or trans) of the double bond. Protons on the carbon atoms adjacent to the triple bond (at C-4 and C-5) and the double bond (at C-5 and C-8) would show characteristic multiplets. The long alkyl chain would give rise to a complex series of overlapping signals in the upfield region (typically 1.2-1.6 ppm), with the terminal methyl group appearing as a triplet around 0.9 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide complementary information, with distinct signals for each carbon atom. The carbonyl carbon of the ester group would be observed in the highly deshielded region, around 170-175 ppm. The acetylenic carbons (C-2 and C-3) would have characteristic chemical shifts in the range of 70-90 ppm. The olefinic carbons (C-6 and C-7) would resonate in the region of 120-140 ppm. The methyl carbon of the ester group would appear around 51-52 ppm, and the carbons of the alkyl chain would produce a series of signals in the upfield region (14-35 ppm).

A hypothetical data table for the expected chemical shifts is presented below.

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| C=O | - | ~170-175 |

| C-2 (C≡C) | - | ~70-90 |

| C-3 (C≡C) | - | ~70-90 |

| C-4 | Multiplet | ~18-20 |

| C-5 | Multiplet | ~25-30 |

| C-6 (=CH) | ~5.3-5.5 | ~120-140 |

| C-7 (=CH) | ~5.3-5.5 | ~120-140 |

| C-8 | Multiplet | ~27-33 |

| C-9 to C-17 | ~1.2-1.6 | ~22-32 |

| C-18 (-CH₃) | ~0.9 (triplet) | ~14 |

| -OCH₃ | ~3.7-3.8 (singlet) | ~51-52 |

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Structure Confirmation

To definitively establish the molecular structure and assign all proton and carbon signals, a suite of two-dimensional NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal the connectivity between adjacent protons. For instance, correlations would be expected between the olefinic protons at C-6 and C-7, and between these protons and their respective neighboring methylene (B1212753) protons at C-5 and C-8.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the ¹³C signals based on the more easily interpreted ¹H spectrum.

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Component Identification and Purity Assessment

Mass spectrometry is a powerful technique for determining the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation patterns. When coupled with Gas Chromatography (GC-MS), it also serves as an excellent method for assessing the purity of a sample.

Fragmentation Patterns of Acetylenic and Olefinic Esters

The mass spectrum of this compound would be expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight. The fragmentation of long-chain esters, particularly those with unsaturation, can be complex. Key fragmentation pathways would likely involve:

McLafferty Rearrangement: A common fragmentation for esters, which could lead to a characteristic ion.

Cleavage at the Ester Group: Loss of the methoxy (B1213986) group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃).

Cleavage adjacent to the Unsaturation: The double and triple bonds would influence the fragmentation, leading to characteristic ions resulting from cleavage at the allylic and propargylic positions. The presence of both an olefinic and an acetylenic group would likely result in a unique and diagnostic fragmentation pattern.

High-Resolution Mass Spectrometry for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion with high precision. This accurate mass measurement allows for the unambiguous determination of the elemental composition of this compound, providing strong evidence for its molecular formula and distinguishing it from isobaric compounds.

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound.

The IR spectrum would be expected to display several characteristic absorption bands:

C=O Stretch: A strong, sharp absorption band in the region of 1735-1750 cm⁻¹ is characteristic of the carbonyl group in an ester.

C≡C Stretch: A weak to medium, sharp absorption band in the range of 2100-2260 cm⁻¹ would indicate the presence of the carbon-carbon triple bond. The intensity of this band is dependent on the symmetry of the alkyne; for an internal alkyne as in this compound, it may be weak.

C=C Stretch: A medium intensity band around 1640-1680 cm⁻¹ would correspond to the stretching vibration of the carbon-carbon double bond.

=C-H Stretch: A band in the region of 3010-3040 cm⁻¹ would be indicative of the C-H stretching of the olefinic protons.

C-O Stretch: A strong band in the region of 1000-1300 cm⁻¹ would be associated with the C-O stretching of the ester group.

sp³ C-H Stretch: Strong absorption bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) would be due to the C-H stretching vibrations of the long alkyl chain.

A summary of the expected characteristic IR absorption bands is provided in the table below.

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| Ester C=O Stretch | 1735-1750 | Strong |

| Alkyne C≡C Stretch | 2100-2260 | Weak to Medium |

| Alkene C=C Stretch | 1640-1680 | Medium |

| Olefinic =C-H Stretch | 3010-3040 | Medium |

| Ester C-O Stretch | 1000-1300 | Strong |

| Alkyl C-H Stretch | 2850-2960 | Strong |

Advanced Chromatographic Separation Techniques

Advanced chromatographic techniques are indispensable for the separation of this compound from complex mixtures and for the resolution of its potential isomers. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the cornerstones of FAME analysis, each offering unique advantages.

HPLC is a powerful technique for the analysis of FAMEs, particularly for preparative separations and the separation of geometric isomers that can be challenging for GC. hplc.euscielo.br For a compound like this compound, which contains both a double and a triple bond, specialized stationary phases are crucial for achieving adequate resolution from other lipid components.

Reversed-phase HPLC, typically employing C18 columns, separates FAMEs based on their hydrophobicity, which is influenced by chain length and the number of unsaturated bonds. sigmaaldrich.com However, for more challenging separations, such as distinguishing between positional and geometric isomers of enyne FAMEs, more selective stationary phases are required. Silver ion HPLC (Ag+-HPLC) is a highly effective technique for this purpose. The silver ions impregnated onto the stationary phase interact reversibly with the π-electrons of the double and triple bonds, allowing for separation based on the number, geometry (cis/trans), and position of the unsaturated bonds. researchgate.net

Another approach involves the use of stationary phases with high shape selectivity, such as those based on cholesteryl ligands, which can differentiate between the subtle structural differences of isomers. hplc.eu A recent development in the structural characterization of FAMEs containing both double and triple bonds involves HPLC coupled with Atmospheric Pressure Chemical Ionization Mass Spectrometry (APCI-MS). In this method, the acetonitrile (B52724) mobile phase can form adducts with the unsaturated bonds in the ion source, and subsequent fragmentation (MS/MS) provides information about the location of these bonds. nih.gov

Table 1: Representative HPLC Parameters for the Analysis of this compound

| Parameter | Reversed-Phase HPLC | Silver Ion HPLC |

| Column | SUPELCOSIL™ LC-18 (25 cm x 4.6 mm, 5 µm) | ChromSpher 5 Lipids (25 cm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Acetone (59:41, v/v) sigmaaldrich.com | Hexane with 0.018% Acetonitrile and 0.18% Isopropanol researchgate.net |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Temperature | 40 °C scielo.br | Ambient |

| Detection | UV at 205 nm scielo.br or Refractive Index (RI) sigmaaldrich.com | APCI-MS |

| Hypothetical Elution Order | Increasing retention with decreasing polarity | Increasing retention with greater unsaturation and cis-configuration |

This table presents plausible parameters based on the analysis of similar C18 FAMEs and is for illustrative purposes due to the lack of specific experimental data for this compound.

Gas chromatography, especially when performed with high-resolution capillary columns, is the most widely used technique for the detailed analysis of FAME profiles. restek.com The choice of the stationary phase is critical for the separation of complex mixtures of FAME isomers. For a molecule like this compound, which has positional and potentially geometric isomers, highly polar capillary columns are necessary.

Stationary phases such as those containing biscyanopropyl polysiloxane (e.g., Rt-2560, SP-2560) are highly effective in separating FAMEs based on the degree of unsaturation and the geometry of the double bonds (cis vs. trans). restek.comsigmaaldrich.com In general, on these highly polar columns, the retention time increases with the number of double bonds. Another class of polar stationary phases is based on polyethylene (B3416737) glycol (PEG), often referred to by trade names like Carbowax or Omegawax. restek.comsigmaaldrich.com These columns separate FAMEs primarily by their boiling points and polarity.

For particularly difficult separations of positional and geometric isomers, ionic liquid (IL) stationary phases (e.g., SLB-IL111) have shown unique selectivity that is different from traditional cyanopropyl and PEG phases. nih.govresearchgate.net The separation of FAME isomers on capillary columns is also highly dependent on the column length, internal diameter, film thickness, and the temperature program used. Longer columns generally provide better resolution but result in longer analysis times. restek.com

Table 2: Representative GC Parameters for the Isomer Separation of this compound

| Parameter | High-Polarity GC |

| Column | Rt-2560 (100 m x 0.25 mm ID, 0.20 µm film thickness) restek.com |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | 250 °C |

| Oven Program | Hold at 100 °C for 4 min, ramp to 240 °C at 3 °C/min, hold for 15 min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Expected Separation Principle | Elution based on chain length, and number/position/geometry of unsaturated bonds. |

This table presents plausible parameters based on established methods for complex FAME isomer separations and is for illustrative purposes due to the lack of specific experimental data for this compound.

Biochemical Pathways and Natural Occurrence of Methyl Octadec 6 En 2 Ynoate and Analogs Excluding Human Clinical Relevance

Investigation of Biosynthetic Pathways in Plant and Microbial Systems

The biosynthesis of acetylenic fatty acids, such as the octadec-6-en-2-ynoate backbone, is a specialized branch of fatty acid metabolism. It involves modifications of common fatty acid precursors through the coordinated action of specific enzymes.

The formation of a molecule like octadec-6-en-2-ynoate likely begins with the de novo synthesis of a saturated C18 fatty acid, stearic acid, in the plastids. This precursor then undergoes a series of desaturation and modification steps, primarily in the endoplasmic reticulum.

The introduction of double and triple bonds is a critical part of this pathway. Desaturase enzymes are responsible for creating double bonds in the fatty acid chain. Acetylenic bonds are thought to be formed by further modification of these double bonds by specialized enzymes known as acetylenases, which are often modified desaturases.

Elongation processes, catalyzed by elongase enzyme systems, may also be involved in producing the final C18 chain length, although in the case of an 18-carbon backbone, the primary pathway likely involves modifications to an existing C18 fatty acid.

The biosynthesis of acetylenic fatty acids is highly dependent on the presence of specific desaturase-like enzymes. For instance, the formation of the triple bond in many acetylenic fatty acids is catalyzed by a Δ12 acetylenase, which is structurally and functionally related to the common Δ12 oleate (B1233923) desaturase (FAD2). This enzyme introduces a triple bond at the 12th carbon of a fatty acid precursor.

While the specific enzymes for the synthesis of octadec-6-en-2-ynoate have not been characterized, it is hypothesized that a similar enzymatic machinery is involved. The pathway could potentially start from petroselinic acid (cis-6-octadecenoic acid), a known fatty acid found in certain plants. wikipedia.org A subsequent desaturation and rearrangement at the C-2 position, or a direct modification of a precursor fatty acid by a specialized synthase, could lead to the formation of the 2-ynoate structure. The presence of the double bond at the 6th position suggests the action of a Δ6-desaturase early in the pathway.

The crepenynate (B1232503) pathway is a well-studied example of polyacetylene biosynthesis, starting from linoleic acid. While leading to different final products, it highlights the general enzymatic steps of desaturation and acetylenation that are likely conserved in the formation of various acetylenic lipids.

Identification and Isolation from Natural Sources (e.g., plants, microorganisms, oils)

Acetylenic fatty acids are not widespread in nature but are found in specific families of plants and in some microorganisms. Their isolation requires specialized techniques due to their potential instability and the complexity of the lipid mixtures in which they occur.

The extraction of acetylenic lipids from natural sources follows general protocols for lipid extraction, with particular attention to preventing degradation.

Table 1: Common Methodologies for Lipid Extraction and Purification

| Step | Methodology | Description |

| Extraction | Solvent Extraction (e.g., Folch or Bligh-Dyer methods) | Tissues are homogenized in a mixture of chloroform (B151607) and methanol (B129727) to extract lipids. The phases are then separated by the addition of water or a salt solution, with the lipids partitioning into the chloroform layer. |

| Supercritical Fluid Extraction (SFE) | Utilizes supercritical CO2 as a solvent, which is non-toxic and can be easily removed. This method is advantageous for extracting thermally labile compounds. | |

| Purification | Thin-Layer Chromatography (TLC) | A common method for separating different lipid classes based on their polarity. Argentation TLC, which incorporates silver nitrate (B79036) into the stationary phase, is particularly useful for separating unsaturated fatty acids based on the number and geometry of their double bonds. wikipedia.org |

| High-Performance Liquid Chromatography (HPLC) | Both normal-phase and reverse-phase HPLC can be used for high-resolution separation of fatty acid methyl esters. | |

| Gas Chromatography (GC) | After conversion to their methyl esters (FAMEs), fatty acids can be separated and quantified by GC. The retention times and mass spectra (in GC-MS) are used for identification. wikipedia.org |

While Methyl octadec-6-en-2-ynoate itself has not been widely reported in nature, its structural analog, tariric acid (6-octadecynoic acid), is found in the seed oils of plants from the Santalaceae and Olacaceae families. gerli.com The seed oil of Picramnia sow, for example, can contain up to 95% tariric acid. gerli.com

The distribution of C18 acetylenic fatty acids is taxonomically restricted, suggesting a specialized evolutionary origin of the biosynthetic pathways.

Table 2: Occurrence of C18 Acetylenic Fatty Acid Analogs in Plant Species

| Compound | Plant Family | Genus/Species (example) | Concentration in Seed Oil (%) |

| Tariric acid (6-octadecynoic acid) | Santalaceae | Santalum album | - |

| Tariric acid (6-octadecynoic acid) | Olacaceae | Ximenia americana | Present |

| Tariric acid (6-octadecynoic acid) | Picramniaceae | Picramnia sow | up to 95% gerli.com |

| Stearolic acid (9-octadecynoic acid) | Santalaceae | Santalum spicatum | Present |

| Crepenynic acid (9-octadecen-12-ynoic acid) | Asteraceae | Crepis foetida | ~60% gerli.com |

The variation in the type and concentration of acetylenic fatty acids across different species highlights the diversity of the enzymatic machinery involved in their production. This specificity makes them interesting subjects for chemotaxonomic studies.

Q & A

Q. How can systematic reviews integrate heterogeneous studies on this compound’s bioactivity?

- Define inclusion/exclusion criteria (e.g., in vitro vs. in vivo studies, dose ranges) and use tools like PRISMA flowcharts for transparency. Meta-analyses require standardized effect sizes (e.g., IC₅₀ values) and sensitivity testing for publication bias. Collaborate with methodologists to address study design variability (e.g., case-control vs. cohort data) .

05 文献检索Literature search for meta-analysis02:58

Q. What experimental controls are critical when studying this compound’s cytotoxicity?

- Include vehicle controls (e.g., DMSO), viability assays (MTT, resazurin), and ROS scavengers to distinguish specific toxicity from artifacts. Replicate across cell lines (primary vs. immortalized) and validate findings with genetic knockdown models (e.g., siRNA targeting metabolic enzymes) .

Methodological Guidance

Q. How to ensure reproducibility in synthesizing this compound?

- Document reagent sources (e.g., Sigma-Aldlotrich), batch numbers, and purification steps. Share raw spectral data and chromatograms in supplementary materials. Use open-source platforms (e.g., Zenodo) for protocol deposition .

Q. What metadata standards enhance the usability of this compound research data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.